SARM1 as a Potential Drug Target for Parkinson's and Alzheimer's Disease

Neurodegenerative disorders such as Parkinson's and Alzheimer's disease are in the firing line after researchers identified an attractive therapeutic drug target.

A Griffith University-led research team has discovered how a therapeutic target common among debilitating neurodegenerative disorders is activated, which could help accelerate drug development.

SARM1 inhibition


In a study published in the journal Neuron, the researchers from Griffith University’s Institute for Glycomics, the University of Queensland and Washington University, analysed the structure and function of a protein called SARM1, which is involved in the destruction of nerve fibres. They found that the protein is a sensor that responds to the levels of specific molecules derived from metabolism.

Dr. Jeff Nanson said the protein was activated when nerve fibres were damaged by injury, disease, or as a side effect of certain drugs. "After a damaging incident occurs, this protein often induces a form of nerve fibre degeneration - known as axon degeneration - a 'self-destruct' mechanism of sorts," Dr. Nanson said.

“This is a key pathological feature of many terrible neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, and also amyotrophic lateral sclerosis (ALS), traumatic brain injury, and glaucoma.” “There are currently no treatments to prevent this nerve fibre degeneration, but now we know that SARM1 is triggering a cascade of degeneration we can develop future drugs to precisely target this protein.” “This work will hopefully help design new inhibiting drugs that could stop this process in its tracks.”